S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate (CAS 356590-07-3), commonly known as OPE3 monothioacetate, is a prototypical rigid-rod oligo(phenylene ethynylene) molecular wire [1]. It is extensively procured for molecular electronics, specifically for fabricating highly ordered self-assembled monolayers (SAMs) on noble metal electrodes [2]. The thioacetate moiety acts as a crucial protecting group, ensuring bench stability against oxidation while allowing in situ deprotection for robust Au-S covalent bonding [3]. Its fully conjugated π-system supports efficient non-resonant electron tunneling across nanometer-scale gaps, making it a foundational benchmark for molecular junction research [4].
Substituting this monothiolated OPE3 with its dithiolated analog (diSAc-OPE3) often results in molecules lying flat or forming bridged, multi-layer defects rather than a vertically aligned SAM, severely disrupting top-contact deposition [1]. Furthermore, substituting the thioacetate-protected form with an unprotected free thiol (OPE3-SH) leads to rapid oxidative dimerization into insoluble disulfides during storage, compromising precursor purity and junction reproducibility [2]. Finally, replacing the conjugated OPE backbone with aliphatic alkanethiols of similar length drastically reduces electron transmission due to the lack of a delocalized π-system, rendering them unsuitable for high-conductance molecular junctions [3].
The fully conjugated rigid-rod structure of OPE3 monothioacetate provides highly efficient charge transport across nanogaps compared to aliphatic chains. Experimental measurements in large-area and single-molecule junctions demonstrate that OPE backbones exhibit a tunneling decay constant (β) of approximately 0.23 Å⁻¹ [1]. In contrast, non-conjugated alkanethiols of comparable length exhibit a much steeper decay constant of β ≈ 0.8–1.0 Å⁻¹ [2]. This difference results in orders of magnitude higher conductance for the OPE3 wire at junction lengths of ~2 nm.
| Evidence Dimension | Tunneling decay constant (β) |
| Target Compound Data | β ≈ 0.23 Å⁻¹ |
| Comparator Or Baseline | Alkanethiols (β ≈ 0.8–1.0 Å⁻¹) |
| Quantified Difference | >3-fold reduction in decay constant, yielding exponentially higher conductance |
| Conditions | Single-molecule break junctions and large-area EGaIn junctions |
Allows buyers to achieve high-conductance molecular wires over nanometer-scale gaps where aliphatic chains act as strong insulators.
For bottom-up device fabrication, the orientation of the molecular wire is critical. OPE3 monothioacetate strictly forms single-point Au-S anchors upon deprotection, yielding highly ordered, vertically aligned SAMs with a defined tilt angle (typically ~33° from the surface normal) and a (√3 × √3)R30° lattice structure [1]. Conversely, symmetric dithiols (diSAc-OPE3) exhibit a high propensity for 'lying down' configurations or looping (both ends binding to the substrate), which reduces the effective SAM thickness and introduces structural defects [2].
| Evidence Dimension | Monolayer vertical alignment and lattice order |
| Target Compound Data | Highly ordered (√3 × √3)R30° lattice with ~33° tilt angle |
| Comparator Or Baseline | OPE3 dithioacetate (diSAc-OPE3) |
| Quantified Difference | Monothiols enforce strict verticality, whereas dithiols suffer from high fractions of multi-point binding and horizontal looping defects. |
| Conditions | SAM formation on Au(111) substrates analyzed via STM and ellipsometry |
Essential for fabricating uniform, defect-free bottom-up molecular electronic devices without short-circuits during top-electrode deposition.
The procurement of conjugated thiols is often complicated by their chemical instability. Unprotected OPE3 free thiols rapidly undergo oxidative dimerization to form insoluble disulfides under ambient conditions, often degrading within days [1]. The thioacetate-protected OPE3 (CAS 356590-07-3) prevents this degradation, maintaining >95% monomeric purity during extended storage [2]. The active thiolate can then be generated exactly when needed via in situ deprotection using mild bases like DBU or ammonium hydroxide during SAM incubation.
| Evidence Dimension | Bench stability and monomeric purity |
| Target Compound Data | Bench-stable (>95% purity maintained) prior to in situ deprotection |
| Comparator Or Baseline | Unprotected OPE3 free thiol |
| Quantified Difference | Complete prevention of rapid oxidative disulfide formation that degrades free thiols within days. |
| Conditions | Ambient laboratory storage and standard solution-phase SAM incubation |
Prevents costly precursor spoilage and ensures reproducible monolayer coverage by eliminating disulfide impurities in the deposition bath.
In large-area top-contact measurements (e.g., using EGaIn), the nature of the top interface dictates junction behavior. OPE3 monothioacetate forms an asymmetric Au-S-Molecule//EGaIn junction where the top interface is a bare phenyl ring interacting via van der Waals forces [1]. When using dithiolated diSAc-OPE3, the unreacted top thioacetate group introduces a strong local dipole that artificially increases the normalized differential conductance (NDC) and alters the surface interaction parameter (α) [2]. The monothiol thus provides a cleaner baseline for measuring intrinsic molecular transport.
| Evidence Dimension | Top-contact interface interaction |
| Target Compound Data | Bare phenyl top-contact (pure van der Waals interaction) |
| Comparator Or Baseline | diSAc-OPE3 (unreacted top SAc group) |
| Quantified Difference | Elimination of the SAc//EGaIn dipole interaction artifact, providing a true measure of the conjugated backbone's intrinsic conductance. |
| Conditions | EGaIn (eutectic gallium-indium) top-contact large-area molecular junctions |
Enables researchers to isolate the intrinsic transport properties of the OPE backbone without confounding electronic effects from a residual top-contact protecting group.
Due to its well-defined tunneling decay constant (β ≈ 0.23 Å⁻¹) and rigid-rod structure, OPE3 monothioacetate is universally procured as the standard benchmark molecule for calibrating new single-molecule break junction (MCBJ/STM-BJ) setups and large-area EGaIn testbeds [1].
The monothiol nature of this compound prevents the 'lying down' or looping defects common with dithiols. It is the optimal precursor for generating highly ordered, vertically aligned (√3 × √3)R30° SAMs on Au(111) surfaces for surface science and nanofabrication [2].
By presenting a bare phenyl ring at the top interface, this molecule is specifically selected over dithiols to study pure van der Waals top-contacts (e.g., with graphene, carbon nanotubes, or EGaIn), eliminating dipole artifacts caused by unreacted protecting groups [3].
The thioacetate protection strategy makes this compound the preferred choice for industrial or core-facility procurement where the material must be stored for months without oxidative dimerization, allowing on-demand in situ deprotection for functionalizing gold nanoparticles or planar electrodes [4].